molecular formula C12H11Cl2NO4S B2843062 2,5-dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide CAS No. 1396767-02-4

2,5-dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Cat. No.: B2843062
CAS No.: 1396767-02-4
M. Wt: 336.18
InChI Key: ABMLLPZCXDWJMV-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a synthetic organic compound characterized by the presence of dichloro, furan, hydroxyethyl, and benzenesulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the chlorination of benzenesulfonamide to introduce the dichloro groups. This is followed by the reaction with 2-(furan-3-yl)-2-hydroxyethylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield furan-3-yl ketones, while substitution of dichloro groups can result in various substituted benzenesulfonamides.

Scientific Research Applications

2,5-dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzenesulfonamide: Lacks the furan and hydroxyethyl groups.

    N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide: Lacks the dichloro groups.

    2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide: Lacks the furan group.

Uniqueness

The presence of both dichloro and furan-3-yl groups in 2,5-dichloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

2,5-dichloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO4S/c13-9-1-2-10(14)12(5-9)20(17,18)15-6-11(16)8-3-4-19-7-8/h1-5,7,11,15-16H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMLLPZCXDWJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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